4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine
Description
4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine is a brominated aromatic amine derivative of 4,4'-oxybisbenzenamine (CAS 101-80-4), where four bromine atoms are substituted at the 2, 3, 5, and 6 positions of the two benzene rings. The parent compound, 4,4'-oxybisbenzenamine, consists of two aniline groups connected by an oxygen bridge, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Bromination introduces steric bulk and electron-withdrawing effects, significantly altering its physical, chemical, and biological properties.
Properties
Molecular Formula |
C12H4Br8N2O |
|---|---|
Molecular Weight |
831.4 g/mol |
IUPAC Name |
4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline |
InChI |
InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
InChI Key |
FRNQBIOEFIVZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: Can be oxidized under specific conditions to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine.
Oxidation Reactions: Quinones or other oxidized products.
Scientific Research Applications
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in consumer products to enhance fire safety.
Mechanism of Action
The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .
Comparison with Similar Compounds
Halogenated Analogs
2,3,5,6-Tetrachloroaniline (CAS 3481-20-1)
- Structure : Chlorine atoms replace bromine at the same positions.
- Key Differences :
| Property | 4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine | 2,3,5,6-Tetrachloroaniline |
|---|---|---|
| Molecular Weight (g/mol) | ~584 (estimated) | 230.89 |
| Halogen Type | Bromine | Chlorine |
| Common Applications | Flame retardants, polymer additives | Pesticides, herbicides |
3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
- Structure : Trifluoromethyl (-CF₃) groups at the 5-position of each benzene ring.
- Key Differences :
- Substituent Effects : -CF₃ groups are strongly electron-withdrawing but less bulky than bromine.
- Applications : Used in advanced materials (e.g., luminescent MOFs) due to enhanced electronic properties .
Positional Isomers and Bridging Group Variants
Benzenamine, 4,4'-sulfonylbis(N-hydroxy-)
- Structure : Sulfonyl (-SO₂-) bridge instead of oxygen, with N-hydroxy groups.
- Key Differences :
- Reactivity : Sulfonyl groups enhance enzyme inhibition capabilities (e.g., antimicrobial activity).
- Applications : Biomedical research, particularly in antimicrobial and anticancer studies .
| Property | This compound | 4,4'-Sulfonylbis(N-hydroxy-Benzenamine) |
|---|---|---|
| Bridge Group | Oxygen (-O-) | Sulfonyl (-SO₂-) |
| Bioactivity | Moderate (predicted) | High (enzyme inhibition) |
| Thermal Stability | High (due to bromine) | Moderate |
Benzenamine, 4,4'-tellurobis-
- Structure : Tellurium bridge (-Te-) instead of oxygen.
- Key Differences :
- Reactivity : Tellurium compounds exhibit higher redox activity and antimicrobial potency compared to oxygen analogs.
- Applications : Emerging use in photovoltaics and catalysis .
Brominated Aromatic Amines in Polymer Chemistry
Polymeric Derivatives of 4,4'-Oxybisbenzenamine
- Example : Polymers with 4,4'-oxybis[benzenamine] and trifluoromethyl dianhydrides (CAS 69531-41-5).
- Key Differences: Bromination enhances flame retardancy but may reduce solubility in organic solvents. Non-brominated variants are more flexible in polymer backbones .
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